Amenorone forte

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

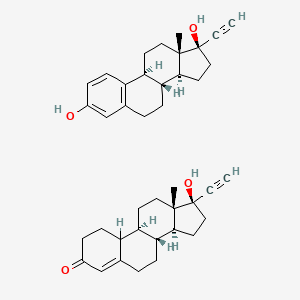

Amenorone Forte is a hormonal pregnancy test compound that was used in the mid-20th century. It contains synthetic hormones, specifically ethisterone and ethinyloestradiol, which are derivatives of progesterone and estrogen, respectively . The compound was primarily used to diagnose pregnancy by inducing menstruation in women who were not pregnant .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Amenorone Forte involves the chemical modification of natural hormones to produce ethisterone and ethinyloestradiol. Ethisterone is synthesized from testosterone through a series of chemical reactions, including oxidation and reduction steps . Ethinyloestradiol is synthesized from estradiol by introducing an ethinyl group at the 17-alpha position .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis of ethisterone and ethinyloestradiol. The process includes purification steps to ensure the final product is free from impurities. The hormones are then combined in specific ratios to produce the final compound .

Análisis De Reacciones Químicas

Types of Reactions

Amenorone Forte undergoes various chemical reactions, including:

Oxidation: Conversion of testosterone to ethisterone.

Reduction: Reduction of intermediate compounds during the synthesis of ethisterone.

Substitution: Introduction of the ethinyl group in ethinyloestradiol.

Common Reagents and Conditions

Oxidizing agents: Used in the oxidation steps.

Reducing agents: Used in the reduction steps.

Catalysts: Used to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions are ethisterone and ethinyloestradiol, which are the active components of this compound .

Aplicaciones Científicas De Investigación

Hormone Pregnancy Testing

Amenorone Forte was prominently used as an oral hormone pregnancy test (HPT) from the late 1950s until its withdrawal in the late 1970s. It was administered to millions of women to confirm pregnancy by inducing menstruation in cases where pregnancy was suspected. The test's mechanism relied on the hormonal effects of ethinylestradiol and norethisterone, which were believed to alter menstrual cycles and provide a reliable indication of pregnancy status.

Case Studies and Findings

- A systematic review conducted on HPTs, including this compound, analyzed data from 71,330 women. It found a significant association between the use of HPTs and an increased risk of congenital malformations, particularly congenital heart defects (odds ratio = 1.89) and nervous system malformations (odds ratio = 2.98) .

- Specific case-control studies revealed instances where women exposed to HPTs had higher rates of congenital anomalies, leading to concerns regarding their safety .

Management of Secondary Amenorrhea

In addition to its role in pregnancy testing, this compound was also prescribed for managing secondary amenorrhea— a condition characterized by the absence of menstruation for three or more cycles in women who previously had regular periods. The hormonal components work by mimicking the natural menstrual cycle, thereby inducing a period.

Clinical Applications

- The administration of this compound for secondary amenorrhea involved careful monitoring to assess the patient's response to hormonal therapy. While some patients experienced successful induction of menstruation, others reported side effects that necessitated discontinuation .

Risks and Controversies

Despite its applications, the use of this compound has been marred by controversies related to safety and potential teratogenic effects. The withdrawal from the market was largely influenced by accumulating evidence suggesting an association with adverse fetal outcomes.

Adverse Effects Documented

- Reports indicated that exposure to HPTs like this compound might lead to serious birth defects, including VACTERL syndrome (a combination of birth defects affecting multiple systems) with an odds ratio as high as 7.47 .

- Legal actions have emerged over claims that these tests caused personal injury and congenital anomalies in children born to mothers who used them during early pregnancy .

Mecanismo De Acción

Amenorone Forte exerts its effects by mimicking the actions of natural hormones in the body. Ethisterone acts as a progestogen, while ethinyloestradiol acts as an estrogen. These hormones bind to their respective receptors in the body, leading to changes in gene expression and cellular function. The primary molecular targets are the progesterone and estrogen receptors .

Comparación Con Compuestos Similares

Similar Compounds

Primodos: Another hormonal pregnancy test containing norethisterone and ethinylestradiol.

Duogynon: Contains similar synthetic hormones for pregnancy testing.

Uniqueness

Amenorone Forte is unique in its specific combination of ethisterone and ethinyloestradiol, which provides a distinct hormonal profile compared to other similar compounds .

Propiedades

Número CAS |

53568-84-6 |

|---|---|

Fórmula molecular |

C40H50O4 |

Peso molecular |

594.8 g/mol |

Nombre IUPAC |

(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C20H26O2.C20H24O2/c2*1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22H,4-11H2,2H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t15?,16-,17-,18+,19+,20+;16-,17-,18+,19+,20+/m11/s1 |

Clave InChI |

NAPPWIFDUAHTRY-FKHULPEPSA-N |

SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CCC34.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O |

SMILES canónico |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

Key on ui other cas no. |

53568-84-6 |

Sinónimos |

amenorone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.